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molecular formula C8H7Cl2NO B8320254 (2,3-Dichloro-phenyl)-acetamide

(2,3-Dichloro-phenyl)-acetamide

Cat. No. B8320254
M. Wt: 204.05 g/mol
InChI Key: PYQOCSWUJCVOTR-UHFFFAOYSA-N
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Patent
US07138401B2

Procedure details

A solution of 2,3-dichloroaniline (5.00 g, 30.86 mmol) in pyridine (20 ml) was cooled to 0° C. and treated with AcCl (4.85 g, 62 mmol). The reaction mixture was stirred at r.t. for 1 h and then concentrated under reduced pressure. The residue was dissolved in ethyl acetate, washed with 1% aqueous hydrochloric acid, water and brine, and dried over MgSO4. The solution was concentrated and recrystallized from EtOAc/hexane to give (2,3-dichloro-phenyl)-acetamide (4.50 g, 22 mmol). HPLC Rt: 5.52 min. 1H-NMR (CDCl3): δ 8.35 (br. s, 1H), 7.7 (1H), 7.24 (1H), 7.23 (1H), 2.28 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
4.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1N.[C:10](Cl)([CH3:12])=[O:11].[N:14]1C=CC=CC=1>>[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[CH2:12][C:10]([NH2:14])=[O:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1Cl
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
4.85 g
Type
reactant
Smiles
C(=O)(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with 1% aqueous hydrochloric acid, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOAc/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22 mmol
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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